(2-Chlorophenyl) 2-oxochromene-3-carboxylate
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Overview
Description
(2-Chlorophenyl) 2-oxochromene-3-carboxylate is a chemical compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a chlorophenyl group with a chromene backbone, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl) 2-oxochromene-3-carboxylate typically involves the reaction of 2-hydroxybenzaldehyde with ethyl cyanoacetate in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the chromene ring. The chlorophenyl group is introduced via a substitution reaction using 2-chlorophenylboronic acid and a palladium catalyst under Suzuki-Miyaura coupling conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of dual-frequency ultrasonication, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl) 2-oxochromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The chromene ring can be oxidized to form chromene-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the chromene ring can be reduced to form alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.
Major Products
The major products formed from these reactions include chromene-3-carboxylic acid derivatives, chromene-3-alcohol derivatives, and various substituted chromenes depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2-Chlorophenyl) 2-oxochromene-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential antimicrobial and anticancer activities. The chromene backbone is known to interact with various biological targets, making it a promising candidate for drug development .
Medicine
In medicine, derivatives of this compound have been explored for their potential therapeutic effects. These derivatives have shown promise in the treatment of diseases such as cancer and bacterial infections .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments. Its unique chemical properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of (2-Chlorophenyl) 2-oxochromene-3-carboxylate involves its interaction with specific molecular targets in biological systems. The chromene backbone can interact with enzymes and receptors, modulating their activity. The chlorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and targets may vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2H-chromene-3-carbonitriles: These compounds share the chromene backbone but have a nitrile group instead of the carboxylate group.
2-Oxo-2H-chromene-3-carboxamides: These compounds have an amide group in place of the carboxylate group.
Chromene-3-carboxylic acids: These compounds have a carboxylic acid group instead of the carboxylate ester.
Uniqueness
(2-Chlorophenyl) 2-oxochromene-3-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and bioavailability, making it a valuable intermediate in various synthetic and biological applications.
Properties
IUPAC Name |
(2-chlorophenyl) 2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClO4/c17-12-6-2-4-8-14(12)21-16(19)11-9-10-5-1-3-7-13(10)20-15(11)18/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRDKICTXWWATK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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